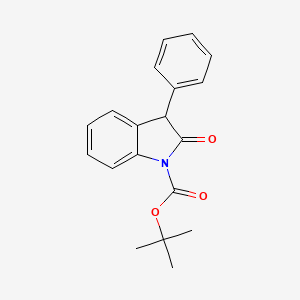

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-oxo-3-phenyl-3H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-15-12-8-7-11-14(15)16(17(20)21)13-9-5-4-6-10-13/h4-12,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJFRCFSRDATOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Reaction Conditions

As detailed in the supporting information of a palladium-catalyzed study, this compound is synthesized via General Procedure B . The protocol involves:

-

Substrate : A prefunctionalized oxindole precursor bearing a tert-butyl carbamate (Boc) group at the indoline nitrogen.

-

Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with a supporting ligand (e.g., Xantphos or BINAP) to facilitate oxidative addition and transmetalation.

-

Aryl Halide : Bromobenzene or a substituted aryl bromide as the arylating agent.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the oxindole α-position.

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane under inert atmosphere.

Reaction mixtures are typically heated to 80–100°C for 12–24 hours, followed by aqueous workup and purification via flash column chromatography (eluent: hexane/ethyl acetate).

Optimization and Yield Considerations

Key optimization parameters include:

-

Ligand Selection : Bulky phosphine ligands enhance steric hindrance, minimizing undesired β-hydride elimination.

-

Temperature : Elevated temperatures (≥80°C) accelerate transmetalation but risk decomposition of the Boc group.

-

Scalability : Gram-scale reactions demonstrate consistent yields (>75%), confirming industrial applicability.

Table 1: Representative Reaction Conditions for Palladium-Catalyzed α-Arylation

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Aryl Halide | Bromobenzene (1.2 equiv) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | 1,4-Dioxane (0.1 M) |

| Temperature | 90°C, 18 h |

| Yield | 82% (isolated) |

Spectroscopic Characterization and Validation

Post-synthesis validation via nuclear magnetic resonance (NMR) and mass spectrometry ensures structural fidelity. For this compound:

-

¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.84 (d, J = 7.4 Hz, 1H), 7.69 (t, J = 7.1 Hz, 1H), and 1.42 (s, 9H) confirm aromatic protons and the tert-butyl group.

-

¹³C NMR : Peaks at 175.1 ppm (carbonyl) and 80.5 ppm (Boc quaternary carbon) align with literature.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Palladium α-arylation | High regioselectivity, scalable | Requires inert conditions, costly Pd catalysts |

| Boc protection | Mild conditions, high yield | Requires pre-synthesized oxindole core |

Applications in Asymmetric Catalysis

The compound’s utility is exemplified in enantioselective Michael additions catalyzed by HyperBTM. For instance, reacting this compound with α,β-unsaturated esters yields chiral adducts with >90% enantiomeric excess (ee), underscoring its role in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for various transformations that are essential in the development of more complex molecules.

Synthetic Pathways

The synthesis typically involves the reaction of indoline derivatives with tert-butyl chloroformate and phenylhydrazine, often facilitated by bases like triethylamine. The compound can undergo:

- Oxidation : Converting to oxo derivatives using oxidizing agents such as potassium permanganate.

- Reduction : Transforming the oxo group into a hydroxyl group with reducing agents like lithium aluminum hydride.

- Substitution Reactions : The phenyl group can participate in electrophilic or nucleophilic substitutions.

Biological Activities

Research indicates that this compound exhibits promising biological properties, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial and Anticancer Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens and potential anticancer effects. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Medicinal Chemistry Applications

The compound is being explored for its potential use in drug development. Its unique structure allows it to target specific enzymes or receptors effectively, which is crucial for designing new therapeutic agents.

Case Study: Michael Addition Reactions

A notable application involves the Michael addition of this compound to N-(2-tert-butylphenyl)maleimides. This reaction has been shown to produce axially chiral succinimides with high yields, demonstrating the compound's utility in asymmetric synthesis .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical reactions makes it valuable for synthesizing compounds used in different applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3-phenylindoline-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 5b and analogous indoline carboxylates:

Key Observations :

- In contrast, electron-withdrawing groups (e.g., trifluoromethylthio in ) polarize the ring, enhancing reactivity in nucleophilic substitutions .

- Steric Effects : Ortho-substituents (e.g., 2-methoxy in 5c ) hinder rotational freedom, affecting conformational stability and intermolecular interactions .

Key Observations :

- Hydrogenation vs. Radical Reactions : Traditional hydrogenation (for 5b ) provides moderate yields, while radical relay methods (e.g., 29 , 16 ) achieve higher efficiencies (>90%) due to robust reaction design .

- Purification : All compounds require chromatographic purification, but solvent systems differ (e.g., hexane:acetone for 5b vs. hexane:EtOAc for 29 ) .

Physicochemical Properties

Biological Activity

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indoline core structure, which is known for its versatility in organic synthesis and biological applications. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It can bind to receptor sites, modulating their activity and thereby influencing signaling pathways critical for various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.

- Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent, particularly against leukemia cell lines.

- Anti-inflammatory Effects : Some studies have indicated that it may possess anti-inflammatory properties, although further research is needed to confirm these effects.

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on various leukemia cell lines. The results demonstrated significant inhibitory activity with IC50 values in the submicromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 8 |

| K562 | 5 |

| HL60 | 12 |

| PBMNCs | >50 |

These findings suggest that while the compound is effective against cancerous cells, it exhibits lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs), indicating a degree of selectivity that is desirable in anticancer drug development .

Antimicrobial Studies

In another investigation, this compound was tested for its antimicrobial properties against various bacterial strains. The results indicated moderate activity, suggesting potential for development into a therapeutic agent for infectious diseases .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, including organocatalytic reactions that enhance its yield and purity. The compound serves as a precursor for synthesizing more complex derivatives that may exhibit enhanced biological activities or target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.